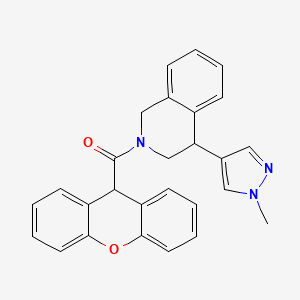
4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C27H23N3O2 and its molecular weight is 421.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative that has drawn attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases, particularly spleen tyrosine kinase (SYK), which plays a crucial role in cellular signaling pathways related to immune responses and cancer progression .
- Neuroprotective Effects : The structural components of the compound suggest potential interactions with neuroreceptors and enzymes involved in neuroprotection. Analogous compounds have shown promise in inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .
Anticancer Properties
Research indicates that derivatives of xanthene compounds exhibit significant anticancer properties. In vitro studies have demonstrated that similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
The compound's potential as a neuroprotective agent is supported by studies showing that related xanthene derivatives enhance the activity of glutamate receptors, which are critical in neuronal signaling and survival . This suggests that the compound may mitigate neurodegeneration by promoting synaptic health.
Study 1: Antitumor Activity
A study involving a series of pyrazole derivatives demonstrated that compounds similar to our target exhibited potent antitumor activity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Study 2: Neuroprotection in Parkinson's Disease
Another investigation focused on the neuroprotective effects of compounds structurally related to the target compound. Results showed significant reductions in neuronal death in models of Parkinson's disease, attributed to MAO inhibition and enhanced dopaminergic signaling .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-29-15-19(14-28-29)23-17-30(16-18-8-2-3-9-20(18)23)27(31)26-21-10-4-6-12-24(21)32-25-13-7-5-11-22(25)26/h2-15,23,26H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMERVLQJHUFLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














